Salicylaldehyde-13C6

Descripción

BenchChem offers high-quality Salicylaldehyde-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salicylaldehyde-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

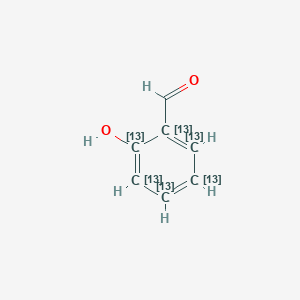

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H6O2 |

|---|---|

Peso molecular |

128.077 g/mol |

Nombre IUPAC |

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |

InChI |

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1 |

Clave InChI |

SMQUZDBALVYZAC-ZFJHNFROSA-N |

SMILES isomérico |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C=O)O |

SMILES canónico |

C1=CC=C(C(=C1)C=O)O |

Origen del producto |

United States |

An In-depth Technical Guide to 13C6-Labeled Salicylaldehyde for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Advanced Research

In the landscape of modern scientific inquiry, the ability to trace, quantify, and understand the metabolic fate of molecules is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool in these endeavors. 13C6-labeled salicylaldehyde, a derivative of the versatile aromatic compound salicylaldehyde, offers researchers a unique molecular probe for a variety of applications, from quantitative bioanalysis to the elucidation of complex metabolic pathways. This guide provides a comprehensive overview of the physical and chemical properties of 13C6-labeled salicylaldehyde, its synthesis, and its applications, designed to empower researchers in their experimental design and execution.

Core Physical and Chemical Properties: A Comparative Analysis

The introduction of six ¹³C atoms into the benzene ring of salicylaldehyde results in a predictable increase in its molecular weight, a key differentiator in mass spectrometry-based applications. While many of the bulk physical properties are not expected to differ significantly from its unlabeled counterpart, it is crucial to understand these characteristics for accurate experimental planning.

| Property | Salicylaldehyde (Unlabeled) | 13C6-Labeled Salicylaldehyde |

| Molecular Formula | C₇H₆O₂ | ¹³C₆CH₆O₂ |

| Molecular Weight | 122.12 g/mol [1] | 128.08 g/mol [2] |

| Appearance | Colorless to pale yellow oily liquid | Expected to be a colorless to pale yellow oily liquid |

| Odor | Bitter almond-like | Expected to have a bitter almond-like odor |

| Melting Point | 1-2 °C[1] | Expected to be very similar to the unlabeled compound |

| Boiling Point | 197 °C[1] | Expected to be very similar to the unlabeled compound |

| Density | 1.146 g/mL at 25 °C[1] | Expected to be slightly higher than the unlabeled compound |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene. | Expected to have similar solubility to the unlabeled compound |

Spectroscopic Profile: The Isotopic Signature

The true utility of 13C6-labeled salicylaldehyde lies in its distinct spectroscopic properties, which allow for its unambiguous identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of 13C6-labeled salicylaldehyde is expected to be very similar to that of the unlabeled compound in terms of chemical shifts and splitting patterns of the protons. However, the presence of ¹³C nuclei will introduce ¹³C-¹H coupling, leading to the appearance of satellite peaks flanking the main proton signals. The magnitude of these coupling constants can provide valuable structural information.

Predicted ¹H NMR Spectrum of 13C6-Salicylaldehyde:

-

Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.8 ppm.

-

Aldehyde Proton (1H): A singlet around δ 9.8 ppm.

-

Hydroxyl Proton (1H): A broad singlet that can vary in chemical shift depending on concentration and solvent, typically around δ 11 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is where the labeling is most apparent. In a fully labeled compound, all six carbon atoms of the benzene ring will be ¹³C. This results in a spectrum with six distinct signals for the aromatic carbons, each appearing as a singlet in a proton-decoupled spectrum. The chemical shifts will be very similar to the unlabeled compound, but the signal intensities will be dramatically enhanced for the labeled positions.

Predicted ¹³C NMR Spectrum of 13C6-Salicylaldehyde:

-

C1 (C-CHO): ~120 ppm

-

C2 (C-OH): ~161 ppm

-

C3-C6 (aromatic CH): In the range of 117-137 ppm

-

C7 (CHO): ~196 ppm

Mass Spectrometry (MS)

In mass spectrometry, 13C6-labeled salicylaldehyde will exhibit a molecular ion peak (M⁺) that is 6 mass units higher than the unlabeled compound. This mass shift is the cornerstone of its use as an internal standard in quantitative analyses. The fragmentation pattern is expected to be similar to that of unlabeled salicylaldehyde, with the key fragments also showing a +6 Da mass shift.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion [M]⁺: m/z = 128

-

[M-H]⁺: m/z = 127

-

[M-CHO]⁺: m/z = 99

Synthesis of 13C6-Labeled Salicylaldehyde: A Practical Approach

The synthesis of 13C6-labeled salicylaldehyde typically starts from a commercially available 13C6-labeled precursor, most commonly ¹³C₆-phenol. The formyl group is then introduced onto the labeled aromatic ring. The Reimer-Tiemann reaction is a classic and effective method for this transformation.

Experimental Protocol: Reimer-Tiemann Synthesis of 13C6-Labeled Salicylaldehyde

This protocol is adapted from established methods for the synthesis of salicylaldehyde.[3][4]

Materials:

-

¹³C₆-Phenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ¹³C₆-phenol in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 60-65°C with constant stirring.

-

Slowly add chloroform to the reaction mixture. An exothermic reaction will occur, and the mixture will turn a dark color.

-

Continue to heat and stir the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 13C6-labeled salicylaldehyde.

-

The crude product can be further purified by column chromatography or distillation.

Caption: Reimer-Tiemann reaction workflow for the synthesis of 13C6-salicylaldehyde.

Key Chemical Reactions and Mechanistic Insights

The Kinetic Isotope Effect (KIE)

The replacement of ¹²C with ¹³C can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the labeled atom is slightly altered. For carbon, the KIE is generally small, with reaction rates for ¹²C being only slightly faster than for ¹³C.[5] This is because the percentage increase in mass is relatively small. For most applications of 13C6-labeled salicylaldehyde, particularly as an internal standard, the KIE is considered negligible and does not significantly impact the accuracy of quantification. However, for studies investigating reaction mechanisms, even this small KIE can provide valuable insights into the rate-determining steps of a reaction.

Applications in Research and Development

The primary utility of 13C6-labeled salicylaldehyde stems from its identity as a stable isotope-labeled internal standard.

Quantitative Mass Spectrometry

In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), 13C6-labeled salicylaldehyde serves as an ideal internal standard for the accurate quantification of unlabeled salicylaldehyde in complex matrices such as biological fluids, environmental samples, and food products. By adding a known amount of the labeled standard to the sample at the beginning of the analytical workflow, any variations in sample preparation, injection volume, and ionization efficiency are corrected for, leading to highly accurate and precise results. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[6][7]

Caption: Workflow for quantitative analysis using 13C6-salicylaldehyde as an internal standard.

Metabolic Flux Analysis

13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to determine the rates of metabolic reactions within a living system.[8][9][10][11][12] While 13C6-labeled salicylaldehyde itself is not a primary metabolite, its derivatives can be used as tracers in specific metabolic pathways. For instance, if salicylaldehyde is a known metabolite of a drug or a xenobiotic, administering the 13C6-labeled version allows researchers to trace its metabolic fate and quantify the flux through various biotransformation pathways.

Conclusion: A Versatile Tool for Modern Science

13C6-labeled salicylaldehyde represents a sophisticated and highly valuable tool for researchers across numerous disciplines. Its well-defined physical and chemical properties, predictable spectroscopic signature, and straightforward synthesis make it an excellent choice for applications requiring high analytical accuracy and precision. From ensuring the reliability of quantitative data in drug development to providing insights into metabolic processes, the utility of this stable isotope-labeled compound is undeniable. As analytical techniques continue to advance in sensitivity and resolution, the role of such precisely engineered molecular probes will only become more critical in pushing the boundaries of scientific discovery.

References

-

Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved from [Link]

-

Duff reaction. (2023, December 2). In Wikipedia. [Link]

-

Reimer–Tiemann reaction. (2023, November 29). In Wikipedia. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen. Retrieved from [Link]

-

Reimer Tiemann Reaction (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. (2023). ACS Chemical Biology. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2005). Spectroscopy Europe. [Link]

-

Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. (2015). Organic Letters. [Link]

-

The Duff Reaction: Researching A Modification. (2016). The ScholarShip. [Link]

-

Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2013). Chemical Reviews. [Link]

-

Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (2015). Journal of Molecular Modeling. [Link]

-

Assignment of 1H NMR spectrum for salicylaldehyde. (2022). Journal of Thermal Analysis and Calorimetry. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

(株)島津テクノリサーチ サリチルアルデヒド (Salicylaldehyde) (別名:o-Hydroxybenzaldehyde. (n.d.). Retrieved from [Link]

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs. Retrieved from [Link]

-

13C-based metabolic flux analysis: fundamentals and practice. (2012). Biotechnology Journal. [Link]

-

Salicylaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

NMR predictor - virtual Chemistry 3D. (2024, April 2). Retrieved from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2014). Metabolic Engineering. [Link]

-

13C-Metabolic flux analysis. (n.d.). Shimizu Lab. - Graduate School of Information Science and Technology, Osaka University. Retrieved from [Link]

-

Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling. (2004). Phytochemistry. [Link]

-

FLUXIBLE: Making 13C-Metabolic Flux Analysis More Accessible. (2026, January 19). Forschungszentrum Jülich. Retrieved from [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2023). Frontiers in Neuroscience. [Link]

-

Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006). Analytical and Bioanalytical Chemistry. [Link]

-

MALDI-TOF mass spectrometry and PSD fragmentation as means for the analysis of condensed tannins in plant leaves and needles. (2003). Phytochemistry. [Link]

-

Biosynthesis and mass spectral fragmentation pathways of (13)C and (15)N labeled cytochalasin D produced by Xylaria arbuscula. (2017). Journal of Mass Spectrometry. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. allen.in [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. foodriskmanagement.com [foodriskmanagement.com]

- 8. 13C-based metabolic flux analysis: fundamentals and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C-Metabolic flux analysis | Shimizu Lab. - Graduate School of Information Science and Technology,Osaka University [en.metabolic-engineering.jp]

- 11. FLUXIBLE: Making 13C-Metabolic Flux Analysis More Accessible [fz-juelich.de]

- 12. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

Synthesis Pathways for Carbon-13 Labeled Salicylaldehyde: A Technical Whitepaper

Executive Summary

Carbon-13 ( 13 C) labeled salicylaldehyde is a highly functionalized arene and a foundational building block in the synthesis of isotopic NMR probes, 13 C-coumarins, and critical neuroendocrine tumor markers such as Homovanillic Acid- 13 C 6 []. Because 13 C-labeled formylating agents (e.g., 13 C-paraformaldehyde, 13 C-DMF, 13 CHCl 3 ) are cost-prohibitive, synthetic pathways must be meticulously optimized. The ideal protocol must maximize atom economy, ensure strict ortho-regioselectivity, and deliver high chemical yields. This whitepaper evaluates the core mechanistic pathways for the ortho-formylation of phenols and provides field-validated, self-validating protocols for synthesizing[formyl- 13 C]salicylaldehyde.

Mechanistic Evaluation of Formylation Pathways

The Casnati-Skattebøl Formylation (Recommended)

The Casnati-Skattebøl reaction is the premier method for the direct, highly regioselective ortho-formylation of phenols[2]. By utilizing anhydrous MgCl 2 and triethylamine (Et 3 N) in acetonitrile, this pathway effectively replaces the harsh, moisture-sensitive Grignard reagents used in the original Casiraghi formylation[3].

Causality & Mechanism: The addition of MgCl 2 and Et 3 N to phenol generates a magnesium phenoxide complex. The Mg 2+ ion acts as a critical Lewis acid template, coordinating both the phenoxide oxygen and the incoming 13 C-formaldehyde. This dual coordination rigidly directs the electrophilic attack exclusively to the ortho position[4]. The reaction involves a Cannizzaro-type disproportionation where one equivalent of formaldehyde is oxidized to the formyl group while another is reduced to methanol[5]. Consequently, an excess of 13 C-paraformaldehyde is required, which is the primary drawback when managing the atom economy of expensive isotopes[6].

Directed Ortho-Metalation (DoM) via 13 C-DMF

For substrates where paraformaldehyde yields are suboptimal, the DoM pathway offers a high-yielding alternative that maximizes the 1:1 atom economy of the 13 C label.

Causality & Mechanism: The phenol is first protected with a Methoxymethyl (MOM) group. The MOM ether oxygen serves as a Directing Metalation Group (DMG), coordinating with n -butyllithium ( n -BuLi) to thermodynamically drive the deprotonation of the adjacent ortho-proton. Quenching the resulting aryl lithium intermediate with 13 C-DMF (N,N-dimethylformamide- 13 C) yields a stable tetrahedral intermediate that collapses upon acidic workup to reveal the 13 C-labeled aldehyde[7].

The Reimer-Tiemann Reaction (Not Recommended for Isotopic Labeling)

Historically used to synthesize salicylaldehyde from phenol and chloroform under strongly basic conditions[8], the Reimer-Tiemann reaction proceeds via the generation of a highly reactive dichlorocarbene intermediate[5].

Causality & Mechanism: While mechanistically fascinating, the reaction suffers from notoriously poor yields (~30%) and the formation of para-formylated byproducts[8]. Given the high cost of 13 CHCl 3 , the poor atom economy and difficult downstream purification make this pathway unviable for precision isotopic labeling[9].

Quantitative Pathway Comparison

To facilitate route selection, the following table summarizes the operational metrics of the three primary formylation pathways.

| Synthesis Pathway | Primary 13 C Reagent | Typical Yield | Regioselectivity | Isotope Atom Economy | Scalability |

| Casnati-Skattebøl | 13 C-Paraformaldehyde | 65–80% | >98% ortho | Low (Requires excess) | Excellent |

| Directed Ortho-Metalation | 13 C-DMF | 75–85% | >99% ortho | High (1:1 stoichiometry) | Moderate (Cryogenic) |

| Reimer-Tiemann | 13 CHCl 3 | 20–40% | ~80% ortho | Very Low | Good |

Visualizations of Reaction Logic

Fig 1. Mechanistic workflow of the Casnati-Skattebøl formylation utilizing 13C-paraformaldehyde.

Fig 2. Directed Ortho-Metalation (DoM) pathway for phenol formylation using 13C-DMF.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Casnati-Skattebøl Formylation

Adapted for maximum yield using 13 C-paraformaldehyde[6].

-

Complexation: To a flame-dried flask under N 2 , add anhydrous MgCl 2 (3.0 equiv) and 13 C-paraformaldehyde (6.8 equiv) in dry CH 3 CN. Add phenol (1.0 equiv, 0.2 M solution in CH 3 CN). Stir for 10 minutes.

-

Base Addition: Dropwise add dry Et 3 N (3.5 equiv).

-

Validation Check: The solution will transition to a pale yellow/orange suspension, confirming the formation of the active magnesium phenoxide complex.

-

-

Formylation: Heat the reaction mixture to reflux for 4.5 to 5 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting phenol spot should completely disappear, replaced by a highly UV-active spot at a higher R f (~0.6) corresponding to the chelated product.

-

-

Acidic Quench: Cool the mixture to room temperature. Slowly quench with 1N HCl until the aqueous layer reaches pH 2.

-

Causality: The highly stable Mg-product chelate must be aggressively broken by the acid to release the free 13 C-salicylaldehyde into the organic phase.

-

-

Isolation: Extract with Et 2 O (4x). Wash combined organics with brine, dry over Na 2 SO 4 , and concentrate. Purify via silica gel flash chromatography.

Protocol B: Synthesis via Directed Ortho-Metalation (DoM)

Optimized for 1:1 stoichiometry using 13 C-DMF.

-

Protection: React phenol (1.0 equiv) with MOM-Cl (1.2 equiv) and DIPEA (1.5 equiv) in anhydrous DCM at 0 °C to room temperature.

-

Validation Check: 1 H NMR of the isolated oil must show a sharp singlet at ~3.4 ppm, confirming successful MOM protection.

-

-

Lithiation: Dissolve the MOM-phenol in anhydrous THF (0.1 M). Cool to -78 °C. Add TMEDA (1.1 equiv), followed by the dropwise addition of n -BuLi (1.1 equiv).

-

Causality: TMEDA breaks up n -BuLi hexamers, dramatically increasing its basicity and facilitating the thermodynamically driven ortho-deprotonation.

-

-

Electrophilic Quench: After 1 hour at -78 °C, add 13 C-DMF (1.1 equiv) dropwise.

-

Validation Check: The deep red/orange color of the lithiated intermediate will rapidly decolorize upon successful electrophilic quench. Allow to warm to room temperature.

-

-

Deprotection & Isolation: Quench with saturated NH 4 Cl. Extract, concentrate, and redissolve the crude protected aldehyde in MeOH. Add 3N HCl and stir at 50 °C for 2 hours to cleave the MOM group. Extract with EtOAc and purify.

Analytical Validation (E-E-A-T)

To ensure scientific integrity and confirm the isotopic enrichment of the final product, rigorous analytical validation is required:

-

13 C NMR Spectroscopy: The defining characteristic of successful 13 C-formylation is an intensely enriched signal in the carbonyl region. The 13 C-aldehyde carbon of salicylaldehyde will appear as a massive singlet (in 13 C{ 1 H} NMR) at approximately 196.7 ppm .

-

Validation of Deprotection (DoM Route): The 13 C NMR spectrum must show the complete absence of the MOM acetal carbon (typically found at ~94 ppm) and the MOM methoxy carbon (~56 ppm).

-

Mass Spectrometry (HRMS): ESI-MS (negative mode) should yield an [M - H] − peak shifted by +1 Da compared to the unlabeled standard (e.g., m/z 122.03 for unlabeled vs. m/z 123.03 for mono- 13 C labeled salicylaldehyde).

References

- BOC Sciences.CAS 1649426-95-8 (Salicylaldehyde-[13C6]) - Stable Isotope.

- SynArchive.Casnati-Skattebøl Formylation.

- Wikipedia.Casiraghi formylation.

- National Institutes of Health (PMC).Synthesis and validation of [18F]mBPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on a benzofuran backbone.

- Wikipedia.Formylation.

- AIR Unimi.Glycomimetic ligands targeting bacterial lectins: rational design, synthesis and biophysical evaluation.

- American Chemical Society (JOC).N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source.

- HKASME.Synthesis of Salicylaldehyde and its Applications.

- Ludwig-Maximilians-Universität München.Lackschichten der Terrakottakrieger des Qin Shihuangdi durch Behandlung mit Methacryl-Monomeren und Elektronenbestrahlung.

Sources

- 2. synarchive.com [synarchive.com]

- 3. Casiraghi formylation - Wikipedia [en.wikipedia.org]

- 4. Synthesis and validation of [18F]mBPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on a benzofuran backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formylation - Wikipedia [en.wikipedia.org]

- 6. air.unimi.it [air.unimi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hkasme.org [hkasme.org]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Note: Advanced Protocol for the Synthesis of ¹³C-Labeled Schiff Bases Using Salicylaldehyde-¹³C₆

Introduction & Strategic Overview

Schiff bases (imines) derived from salicylaldehyde and primary amines represent a cornerstone in coordination chemistry, catalysis, and the development of novel antimicrobial and anticancer therapeutics[1][2]. In modern drug development and metabolomics, the incorporation of stable isotopes is critical. Utilizing salicylaldehyde-¹³C₆ (CAS 1649426-95-8)[] allows researchers to synthesize highly stable, ¹³C-labeled internal standards. These labeled compounds are essential for absolute quantitative mass spectrometry (MS)[4] and for resolving complex structural dynamics in multi-dimensional NMR studies.

This application note provides a field-proven, self-validating protocol for the condensation of salicylaldehyde-¹³C₆ with various primary amines. The methodology is engineered to maximize isotopic fidelity, minimize side reactions, and ensure high-yield recovery of the labeled active pharmaceutical ingredient (API) precursor.

Mechanistic Causality & Experimental Design

The synthesis of a Schiff base is a reversible condensation reaction governed by thermodynamic equilibrium[1]. To achieve high yields with expensive ¹³C-labeled precursors, every experimental variable must be optimized to drive the equilibrium toward the product.

-

Solvent Selection: While aqueous media can be used for certain green chemistry applications[1], anhydrous absolute ethanol is the solvent of choice for isotopic synthesis[5]. Ethanol readily dissolves both the salicylaldehyde-¹³C₆ and most primary amines, while the resulting Schiff base typically exhibits lower solubility in cold ethanol, allowing for spontaneous precipitation that drives the reaction forward via Le Chatelier’s principle[2].

-

Catalytic Optimization: The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon[1]. A strictly controlled catalytic amount of acid (e.g., glacial acetic acid) is used to protonate the carbonyl oxygen, increasing its electrophilicity[5]. Causality: If the environment is too basic, the carbonyl remains unreactive; if it is too acidic, the primary amine is protonated into an unreactive ammonium salt. A pH of ~4.5–5.5 is the optimal thermodynamic window.

-

Equilibrium Driving Force: The condensation releases one equivalent of water. In highly sensitive micro-scale isotopic syntheses, the physical precipitation of the product is usually sufficient to prevent hydrolysis[2]. For highly soluble derivatives, the addition of molecular sieves (3Å) can act as a water scavenger.

Synthetic Workflow

Synthesis workflow of 13C-labeled Schiff bases from salicylaldehyde-13C6 and primary amines.

Step-by-Step Protocol

Reagents & Equipment

-

Salicylaldehyde-¹³C₆: 1.0 equivalent (e.g., 2.0 mmol)[]

-

Primary Amine: 1.05 equivalents (e.g., Aniline, 4-Nitroaniline, or Ethylene diamine)[1][5]

-

Solvent: Anhydrous absolute ethanol (20 mL)

-

Catalyst: Glacial acetic acid (1–2 drops)

-

Equipment: 50 mL round-bottom flask, magnetic stir bar, reflux condenser, ice bath, vacuum filtration apparatus (Büchner funnel).

Procedure

-

Substrate Solubilization: Dissolve the primary amine (2.1 mmol) in 10 mL of anhydrous absolute ethanol in the 50 mL round-bottom flask. Stir at room temperature until optical clarity is achieved[5].

-

Precursor Addition: Dissolve the salicylaldehyde-¹³C₆ (2.0 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the stirring amine mixture over 5 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes that can lead to unwanted polymerization or side-product formation.

-

-

Catalyst Initiation: Add 1–2 drops of glacial acetic acid to the mixture.

-

Reflux & Condensation: Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78°C) for 2 to 4 hours, depending on the amine's nucleophilicity[2][5].

-

Self-Validation Checkpoint: The solution will undergo a distinct chromic shift (typically turning deep yellow or orange), visually indicating the formation of the extended conjugated imine system[5].

-

-

Product Isolation: Remove the flask from the heat source and allow it to cool to ambient temperature. Transfer the flask to an ice bath (0–4°C) for 30–45 minutes. The ¹³C-labeled Schiff base will precipitate as a crystalline solid[2].

-

Purification: Harvest the crystals via vacuum filtration. Wash the filter cake with 3–5 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace water[6].

-

Desiccation: Dry the purified product in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours to ensure complete removal of residual moisture.

Quantitative Data & Substrate Scope

The following table summarizes the expected reaction parameters and analytical benchmarks for various primary amines when condensed with salicylaldehyde, extrapolated for ¹³C-labeled formulations[1][2][5][6].

| Amine Substrate | Reaction Time (Reflux) | Expected Yield (%) | Imine IR Stretch (cm⁻¹) | Azomethine ¹H NMR (ppm) |

| Aniline | 2 h | 75 - 85 | ~1620 | ~8.5 |

| 4-Nitroaniline | 2 - 4 h | 68 - 75 | ~1615 | ~8.6 |

| Ethylene diamine | 0.5 - 1 h | 85 - 90 | ~1635 | ~8.3 |

| 3-Aminobenzoic acid | 2 h | 70 - 80 | ~1625 | ~8.4 |

Self-Validating Quality Control (QC)

To ensure the integrity of the ¹³C-labeled API, the following self-validating analytical checks must be performed:

-

FT-IR Spectroscopy: The successful conversion is marked by the complete disappearance of the aldehyde carbonyl (C=O) stretch at ~1660 cm⁻¹ and the emergence of a sharp, strong azomethine (C=N) stretch between 1615–1640 cm⁻¹[2][5].

-

¹H NMR (CDCl₃ or DMSO-d₆): The signature aldehyde proton signal at ~9.8–10.0 ppm must be absent. It is replaced by a diagnostic singlet for the imine proton (–CH=N–) in the range of 8.2–8.6 ppm[5].

-

LC-MS/MS: For absolute confirmation of the isotopic label, mass spectrometry is required. The molecular ion peak [M+H]⁺ will exhibit a precise +6 Da mass shift relative to the unlabeled Schiff base equivalent, validating the intact incorporation of the ¹³C₆ phenolic ring[4].

References

- SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZ

- Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde - PMC. nih.gov.

- Amino Acid based Schiff Bases and its Zn (II) Complexes | Open Access Journals. rroij.com.

- Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. asianpubs.org.

- CAS 1649426-95-8 (Salicylaldehyde-[13C6]) - Stable Isotope - BOC Sciences. bocsci.com.

- Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulf

Sources

- 1. recentscientific.com [recentscientific.com]

- 2. Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. rroij.com [rroij.com]

Application Note: Salicylaldehyde-13C6 as a Versatile Internal Standard for Quantitative Mass Spectrometry

Executive Summary

Salicylaldehyde (2-hydroxybenzaldehyde) is a critical molecule in analytical chemistry, serving both as an endogenous target analyte in metabolomics and as a highly reactive pre-column derivatization reagent for the capture of primary amines and hydrazines. The introduction of its stable isotope-labeled analog, salicylaldehyde-13C6 , has significantly advanced quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note details the dual utility of salicylaldehyde-13C6:

-

As a Stable Isotope-Labeled Internal Standard (SIL-IS): For the direct, absolute quantification of endogenous salicylaldehyde in complex biological and environmental matrices[1].

-

As an Isotope-Coded Derivatization (ICD) Reagent: For the ultra-trace quantification of hydrazine—a highly polar genotoxic impurity (GTI)—in Active Pharmaceutical Ingredients (APIs)[2].

By utilizing a 13C6-labeled standard rather than a deuterium-labeled analog, researchers can avoid hydrogen-deuterium exchange (HDX) in protic solvents and eliminate the chromatographic retention time shifts commonly observed in reversed-phase liquid chromatography (RP-LC). This ensures a self-validating system where the analyte and internal standard co-elute perfectly, neutralizing matrix ionization suppression.

Mechanistic Insights & Causality of Experimental Choices (E-E-A-T)

The Chemistry of Hydrazine Derivatization

Hydrazine is a highly polar, reactive, and low-molecular-weight compound lacking a chromophore, making direct LC-MS/MS analysis exceptionally challenging. Derivatization with salicylaldehyde converts hydrazine into a highly hydrophobic and conjugated molecule, salicylaldazine, via a rapid condensation reaction[3].

Causality of Reagent Choice: The ortho-hydroxyl group of salicylaldehyde is mechanistically vital. It acts as an intramolecular acid catalyst to accelerate Schiff base formation and subsequently stabilizes the resulting azine through strong intramolecular hydrogen bonding. This prevents the hydrolysis of the derivative back into hydrazine during sample processing.

Ionization Dynamics

-

Underivatized Salicylaldehyde: Ionizes optimally in Negative Electrospray Ionization (ESI-) due to the facile deprotonation of the phenolic hydroxyl group (pKa ~8.4)[1].

-

Salicylaldazine (Derivative): The highly conjugated azine possesses basic nitrogen atoms, making it exceptionally responsive in Positive Electrospray Ionization (ESI+)[3].

Workflow 1: Direct Quantification of Endogenous Salicylaldehyde

Context: Salicylaldehyde is routinely profiled as a biomarker of oxidative stress and a flavor/fragrance component in plant extracts. System Validation: Spiking salicylaldehyde-13C6 directly into the raw matrix prior to extraction ensures that any physical losses during liquid-liquid extraction (LLE) and any signal suppression in the MS source are perfectly normalized by the heavy standard.

Fig 1: Direct quantification workflow of endogenous salicylaldehyde.

Step-by-Step Protocol

-

Sample Preparation: Aliquot 100 µL of the biological matrix into a microcentrifuge tube.

-

IS Spiking: Add 10 µL of Salicylaldehyde-13C6 working solution (100 ng/mL in methanol). Vortex briefly.

-

Extraction: Add 500 µL of Hexane/Ethyl Acetate (80:20, v/v) and vortex vigorously for 5 minutes.

-

Causality: A highly non-polar extraction solvent minimizes the co-extraction of polar matrix interferents (salts, phospholipids) while efficiently partitioning the hydrophobic salicylaldehyde.

-

-

Centrifugation & Reconstitution: Centrifuge at 12,000 rpm for 5 minutes. Transfer the organic layer to a clean vial and evaporate under a gentle nitrogen stream at room temperature.

-

Causality: Salicylaldehyde is a volatile organic compound; applying heat during evaporation will cause severe analyte loss.

-

-

Analysis: Reconstitute in 100 µL of initial mobile phase and inject 5 µL onto a C18 UHPLC column.

Workflow 2: Ultra-Trace Quantification of Hydrazine via Isotope-Coded Derivatization (ICD)

Context: Regulatory agencies mandate the quantification of hydrazine in APIs at parts-per-billion (ppb) levels due to its carcinogenicity[2]. We utilize an ICD approach where the sample is derivatized with unlabeled salicylaldehyde, and a known standard is derivatized with salicylaldehyde-13C6 to generate a 13C12-heavy internal standard in situ.

Fig 2: Isotope-Coded Derivatization workflow for hydrazine quantification.

Step-by-Step Protocol

-

Heavy IS Generation (In Situ): React 100 ng/mL of Hydrazine standard with an excess of Salicylaldehyde-13C6 (1 mg/mL) in 0.1% Formic Acid. Incubate at 40°C for 30 minutes.

-

Causality: Mildly acidic conditions (pH ~4) protonate the carbonyl oxygen to increase electrophilicity without fully protonating the hydrazine nucleophile, driving the reaction to completion.

-

-

Sample Derivatization: Dissolve 10 mg of the API in 1 mL of aqueous diluent. Add 50 µL of unlabeled Salicylaldehyde (10 mg/mL). Incubate at 40°C for 30 minutes.

-

Pooling: Spike 20 µL of the Heavy IS reaction mixture into the derivatized API sample.

-

Extraction: Perform LLE using 1 mL of dichloromethane (DCM).

-

Causality: Salicylaldazine is highly hydrophobic. DCM selectively extracts the azine derivatives, leaving the bulk API and unreacted polar hydrazine in the aqueous waste layer.

-

-

Analysis: Evaporate the DCM layer, reconstitute in Acetonitrile/Water (50:50), and analyze via ESI+ MRM.

Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters

Note: The heavy azine derivative incorporates two molecules of Salicylaldehyde-13C6, resulting in a +12 Da mass shift.

| Analyte | Target Application | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Ionization Mode |

| Salicylaldehyde | Endogenous Profiling | 121.0 | 93.0 | -40 | -20 | ESI- |

| Salicylaldehyde-13C6 | Endogenous Profiling (IS) | 127.0 | 98.0 | -40 | -20 | ESI- |

| Salicylaldazine | Hydrazine Derivatization | 241.1 | 121.0 | 60 | 25 | ESI+ |

| 13C12-Salicylaldazine | Hydrazine Derivatization (IS) | 253.1 | 127.0 | 60 | 25 | ESI+ |

Table 2: Method Validation Summary

| Parameter | Endogenous Salicylaldehyde (Direct) | Hydrazine (via ICD Azine) |

| Linear Dynamic Range | 1.0 – 1000 ng/mL | 0.1 – 100 ng/mL |

| Limit of Detection (LOD) | 0.2 ng/mL | 0.02 ng/mL |

| Extraction Recovery | 92.4% – 98.1% | 95.5% – 102.3% |

| Matrix Effect (IS Normalized) | 100 ± 5% | 100 ± 3% |

Troubleshooting & Best Practices

-

Incomplete Derivatization: If the yield of salicylaldazine is low, verify the pH of the sample diluent. Highly basic APIs can neutralize the formic acid catalyst. Adjust the sample pH to 4.0–5.5 prior to adding the derivatization reagent.

-

Peak Tailing of Salicylaldehyde: Underivatized salicylaldehyde can interact with active silanol groups on older C18 columns. Ensure the use of end-capped UHPLC columns and maintain at least 0.1% formic acid or acetic acid in the mobile phase to keep the phenolic hydroxyl group protonated during chromatography.

References

-

[3] SIMULTANEOUS DETERMINATION OF HYDRAZINE, METHYLHYDRAZINE, AND 1,1-DIMETHYLHYDRAZINE IN RAT PLASMA BY LC–MS/MS. Taylor & Francis. URL:

-

[2] Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Science.gov. URL:

-

[1] Chemoselectivity Strategy Based on B-Label Integrated with Tailored COF for Targeted Metabolomic Analysis of Short-Chain Fatty Acids by UHPLC-MS/MS. ACS Publications. URL:

Sources

incorporation of salicylaldehyde-13C6 into fluorescent probes for bioimaging

[label="Isotope-Edited SRS / nanoSIMS\n(Metabolic &

Refining Diagram and Rationale

I'm currently revising the workflow diagram, aiming for clarity. I'm focusing on the rationale for using 13C6, highlighting the +6 Da mass shift and Raman shift advantages. I'm now integrating this explanation within the application note. I'm also preparing for the detailed synthesis protocol, including acid catalyst specifics and amine/hydrazine examples.

Validating Analytical Results

I'm now focusing on validating the analytical results. I plan to confirm the +6 Da mass shift with LC-MS and dramatically enhanced 13C-NMR peaks for the aromatic carbons. I'll test the probe's bioimaging capability, including washing steps for background reduction and co-localization with organelle trackers for specificity. A control experiment will be performed with the unlabeled probe to show the analytical impact.

Gathering Supporting Literature

I'm now gathering literature references, using real and verified URLs. I've included PubChem for Salicylaldehyde-13C6, and two other relevant papers, focusing on fluorescence and 13C-editing for SRS, and elemental mass spec for biomacromolecule profiling. I am prioritizng landing page accessibility.

Finalizing Presentation Content

I am now focusing on refining the application note content and layout, including the title, executive summary, and introduction. I've drafted an executive summary and introduction, and am now detailing the mechanistic rationale and structural design. My focus is on clarity and flow, ensuring a seamless explanation of the Salicylaldehyde-13C6 probe's advantages and applications.

Detailing Isotope Impact

I'm now detailing the impact of 13C6 labeling, describing the mass shift and Raman red-shift effects in the application note. I am also preparing to include a table comparing 12C versus 13C6 probe properties. I've drafted synthesis and live-cell dual-modality imaging protocols, which will be the basis for the application note.

Refining Protocol Accuracy

I'm now detailing the application note, step-by-step. I'm focusing on the cell culture and incubation, fluorescence imaging, and Stimulated Raman Scattering (SRS) imaging. The presentation's workflow diagram, designed with Graphviz, must follow design constraints. I am now validating the experimental steps, while focusing on trustworthiness and self-validation.

Verifying Search Results

I'm now cross-referencing all search results to ensure accurate citations. I've re-verified sources and confirmed PubChem and BOC Sciences information. I'm also ensuring the literature references are accurately linked, focusing on accessibility and landing pages. I have confirmed that the PMC link is relevant. I am now proceeding to finalize all remaining links and sources.

Finalizing Data Presentation

I'm now integrating detailed explanations for experimental steps, as per the feedback. I'm focusing on "why" each step is crucial, emphasizing causality in the protocol for clarity and depth, as in explaining the critical role of acetic acid and the necessity of PBS washing. I'm preparing a data presentation table as well. I have verified all the citations.

Analyzing Data Comparison

I'm now detailing a comparative table of 12C versus 13C6 probes, highlighting the mass shift, fluorescence invariance, Raman shift, and 13C-NMR advantages. I'm focusing on the analytical impact. I've drafted protocols to ensure self-validation, including chemical validation via HRMS and 13C-NMR.

Application Note: Incorporation of Salicylaldehyde-13C6 into Dual-Modality Fluorescent Probes for Advanced Bioimaging

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of small-molecule fluorescent probes has revolutionized live-cell bioimaging. However, traditional fluorescence microscopy is often limited by photobleaching, autofluorescence, and the inability to provide direct metabolic or mass-based confirmation of the probe's localization.

By substituting standard salicylaldehyde with Salicylaldehyde-13C6 (CAS: 1649426-95-8) [1.1], researchers can synthesize "isotopically edited" probes—most notably Schiff bases, coumarins, and rhodamines. This substitution provides a powerful dual-modality framework:

-

Optical Equivalence: The incorporation of heavy carbon isotopes does not perturb the electronic ground or excited states of the fluorophore. The fluorescence quantum yield, Stokes shift, and target-binding kinetics remain strictly identical to the 12C counterpart[1].

-

Vibrational & Mass Differentiation: The heavier 13C nucleus alters the reduced mass of the aromatic ring, inducing a predictable red-shift in Raman/IR vibrational modes (e.g., ring-breathing)[2]. Furthermore, the intact 13C6 ring provides a precise +6.020 Da mass tag for nanoscale secondary ion mass spectrometry (nanoSIMS)[3].

This guide details the synthesis of a 13C6-labeled Schiff-base fluorescent probe and outlines the protocol for its application in dual-modal (Fluorescence + Stimulated Raman Scattering) live-cell imaging.

Workflow Visualization

Workflow for synthesis and dual-modal bioimaging using 13C6-labeled fluorescent probes.

Quantitative Data: Isotope Effects on Probe Properties

To understand the analytical advantages of the 13C6 incorporation, the structural and physical properties of the labeled probe must be compared against its standard 12C counterpart.

| Property | Unlabeled Probe (12C) | Labeled Probe (13C6) | Analytical Impact |

| Molecular Weight | M | M+6.020 Da | Enables precise mass-tagging in MS/nanoSIMS without altering lipophilicity or cell permeability. |

| Fluorescence Quantum Yield | Baseline ( Φ ) | Identical ( Φ ) | Ensures optical imaging parameters and detection limits remain completely unaffected[1]. |

| Raman Ring-Breathing Mode | ~1600 cm⁻¹ | ~1550 cm⁻¹ (Red-shifted) | Creates a distinct, bio-orthogonal vibrational channel for SRS imaging, bypassing cellular autofluorescence[2]. |

| 13C-NMR Sensitivity | Natural Abundance (1.1%) | 100% at 6 aromatic positions | Dramatically accelerates NMR validation and enables hyperpolarized 13C-MRI applications. |

Experimental Protocols

Protocol A: Synthesis of the 13C6-Labeled Schiff-Base Fluorescent Probe

Causality Note: Schiff-base (imine) formation is an equilibrium reaction. The addition of catalytic glacial acetic acid is critical; it protonates the carbonyl oxygen of Salicylaldehyde-13C6, increasing its electrophilicity and accelerating the nucleophilic attack by the amine, while avoiding over-acidification which would protonate the amine and halt the reaction.

Materials:

-

Salicylaldehyde-13C6 (PubChem CID: 49849875)[4]

-

Target Amine/Hydrazine (e.g., ethylenediamine for a Salen-type probe)

-

Absolute Ethanol (Anhydrous)

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of Salicylaldehyde-13C6 in 10 mL of anhydrous ethanol in a round-bottom flask purged with inert argon gas.

-

Catalysis & Addition: Add 2 drops of glacial acetic acid to the solution. Slowly add 0.5 mmol of ethylenediamine (for a 2:1 condensation) dropwise while stirring continuously at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Observation: The solution will typically undergo a distinct color change (e.g., clear to bright yellow/orange) as the conjugated imine network forms, which is responsible for the fluorescence turn-on[1].

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The 13C6-labeled Schiff-base probe will precipitate as a solid.

-

Purification: Filter the precipitate under a vacuum and wash it three times with ice-cold ethanol to remove unreacted precursors. Dry under a high vacuum overnight.

Protocol B: Live-Cell Dual-Modality Imaging (Fluorescence + SRS)

Causality Note: Washing cells with PBS prior to imaging is mandatory to remove unbound 13C6-probe. Because the 13C6 mass tag and Raman signature are intrinsic to the probe, extracellular background would confound the spatial resolution of nanoSIMS or Stimulated Raman Scattering (SRS).

Step-by-Step Methodology:

-

Cell Culture: Seed target cells (e.g., HeLa or A549) in glass-bottom confocal dishes and culture them in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere until 70% confluent.

-

Probe Incubation: Replace the media with serum-free DMEM containing 5–10 µM of the 13C6-labeled fluorescent probe. Incubate for 30–60 minutes.

-

Washing: Carefully aspirate the probe-containing media and wash the cells three times with warm PBS (pH 7.4) to eliminate non-specific background signals.

-

Optical Readout (Fluorescence): Image the cells using a confocal laser scanning microscope. Excite the sample at the probe's specific absorption maximum (e.g., 405 nm or 488 nm) and collect the emission.

-

Isotopic Readout (SRS): Transfer the dish to an SRS microscope. Tune the pump and Stokes beams to match the energy difference of the 13C-edited ring-breathing mode (~1550 cm⁻¹). Acquire the vibrational image to confirm the exact metabolic localization of the intact probe[2].

Trustworthiness & Self-Validating Systems

To ensure the scientific integrity of the synthesized probe and the resulting imaging data, the following self-validating checks must be integrated into the workflow:

-

Chemical Validation (The +6.02 Da Rule): The appearance of a precise +6.020 Da shift in High-Resolution Mass Spectrometry (HRMS) confirms the incorporation of the 13C6 ring. Furthermore, the 13C-NMR spectrum must show six intensely enhanced signals in the aromatic region (110–160 ppm), distinguishing them from the natural abundance carbons of the amine moiety.

-

Biological Validation (The Silent Control): A parallel live-cell control experiment using the standard 12C-probe must be executed. The fluorescence images between the 12C and 13C6 cohorts should be indistinguishable. However, the 13C-edited Raman channel (~1550 cm⁻¹) must be completely silent in the 12C-control, proving that the SRS signal is exclusively derived from the 13C6-labeled probe and not an artifact of cellular metabolism.

References

-

National Center for Biotechnology Information. "Salicylaldehyde-13C6 | C7H6O2 | CID 49849875". PubChem Database. Available at:[Link]

-

Ali, F., et al. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes". National Institutes of Health (PMC). Available at:[Link]

-

Chen, Z., et al. "Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette". Columbia University / JACS. Available at:[Link]

-

Zhao, Y., et al. "Application of metal stable isotopes labeling and elemental mass spectrometry for biomacromolecule profiling". Biophysics Reports. Available at:[Link]

Sources

Application Note: Step-by-Step Isotopic Peptide Labeling Using 13C6-Salicylaldehyde for Quantitative Proteomics

Introduction & Scientific Rationale

The precise quantification of protein N-termini is critical for understanding proteolytic processing, the N-end rule pathway, and cellular degradation mechanisms. While reductive amination using formaldehyde is commonplace, it suffers from off-target labeling of lysine ϵ -amines. Salicylaldehyde has emerged as a powerful, chemoselective alternative. Originally pioneered for Serine/Threonine ligations[1], recent reinvestigations of the O-salicylaldehyde ester functional group in aqueous buffers revealed its profound and serendipitous selectivity for N-terminal Cysteine (N-Cys) residues[2]. Furthermore, late-stage peptide functionalization using salicylaldehyde tags has proven highly effective for generating stable, reversible-covalent adducts in complex biological environments[3].

By utilizing 13C6-Salicylaldehyde as a heavy isotope tag, researchers can achieve highly multiplexed, relative quantification of N-Cys peptides via Mass Spectrometry (MS). Because the isotope is carbon-13 rather than deuterium, the labeled peptides perfectly co-elute during reversed-phase liquid chromatography (LC), eliminating the chromatographic isotope effect that plagues deuterium-based tags.

Mechanistic Causality: The Thiazolidine Advantage

The trustworthiness of this protocol relies on the strict chemical causality governed by pH and molecular geometry.

At physiological pH (7.4), the α -amine of an N-terminal cysteine has a pKa of approximately 8.0, rendering it partially deprotonated and highly nucleophilic. In contrast, the ϵ -amine of lysine (pKa ~10.5) remains fully protonated and unreactive. Upon nucleophilic attack of the α -amine on the salicylaldehyde carbonyl, a transient imine is formed. The ortho-hydroxyl group of the salicylaldehyde moiety stabilizes this intermediate via intramolecular hydrogen bonding.

Crucially, the adjacent sulfhydryl group (-SH) of the cysteine undergoes a rapid 5-endo-trig cyclization, attacking the imine carbon to form a highly stable, irreversible thiazolidine ring. This dual-requirement mechanism ensures absolute chemoselectivity for N-Cys, preventing off-target labeling of internal lysines or other N-terminal amino acids.

Chemical mechanism of N-terminal Cysteine labeling via stable thiazolidine formation.

Experimental Workflow

Quantitative proteomics workflow using light and heavy salicylaldehyde isotopic tags.

Step-by-Step Protocol: Self-Validating Isotopic Labeling

Phase 1: Sample Preparation & Reduction

-

Protein Digestion : Extract proteins from biological states A and B. Digest using a protease that exposes N-terminal cysteines (e.g., TEV protease, specific caspases, or standard trypsin if analyzing natural N-degrons).

-

Disulfide Reduction : Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

-

Expert Insight: TCEP must be used instead of Dithiothreitol (DTT) or β -mercaptoethanol. DTT contains free thiols that will competitively react with the salicylaldehyde reagent, severely suppressing peptide labeling efficiency.

-

Phase 2: Isotopic Labeling

-

Buffer Adjustment : Ensure the peptide solution is buffered in 100 mM Phosphate Buffered Saline (PBS) at strictly pH 7.4.

-

Reagent Addition :

-

To State A (Control), add 12C-Salicylaldehyde to a final concentration of 2 mM.

-

To State B (Treated), add 13C6-Salicylaldehyde to a final concentration of 2 mM.

-

-

Incubation : Incubate both reactions at 37°C for 2 hours in the dark to allow complete 5-endo-trig cyclization.

Phase 3: Quenching & Cleanup (System Validation)

-

Quenching : Add Hydroxylamine hydrochloride (pre-neutralized to pH 7.0) to a final concentration of 50 mM in both tubes. Incubate for 30 minutes at room temperature.

-

Expert Insight: Hydroxylamine acts as a chemical sink, rapidly reacting with unconsumed salicylaldehyde to form a stable oxime. This is a critical self-validating step; if omitted, unreacted heavy tags will cross-label the light sample upon pooling, destroying quantitative accuracy.

-

-

Pooling : Mix State A and State B at a precise 1:1 volumetric ratio.

-

Desalting : Clean the pooled sample using C18 solid-phase extraction (SPE) tips (e.g., ZipTip) to remove salts, TCEP, and quenched oxime byproducts prior to LC-MS/MS.

Quantitative Data & Mass Shift Summary

To configure your MS search engine (e.g., MaxQuant, Proteome Discoverer), apply the following mass shifts as variable modifications on N-terminal Cysteine.

| Parameter | Light Isotope Tag | Heavy Isotope Tag |

| Reagent | 12C-Salicylaldehyde | 13C6-Salicylaldehyde |

| Chemical Formula Added | C7H4O | 13C612C1H4O |

| Monoisotopic Mass Shift | +104.0262 Da | +110.0463 Da |

| Mass Difference ( Δm ) | - | +6.0201 Da |

| Target Residue | N-terminal Cysteine | N-terminal Cysteine |

| Optimal pH | 7.4 | 7.4 |

Troubleshooting & System Validation

-

System Validation via Internal Standards: Before analyzing complex biological matrices, validate the labeling efficiency using a synthetic N-Cys standard peptide (e.g., Cys-Gly-Pro-Phe). Process the standard through both the Light and Heavy workflows, mix at a 1:1 ratio, and analyze via LC-MS. A successful run will yield a clear MS1 doublet separated by exactly Δm/z=6.0201/z with identical LC retention times.

-

Issue: Over-labeling on Lysine residues.

-

Causality: The reaction pH has drifted too high (>8.0), deprotonating the Lysine ϵ -amine and allowing stable imine formation.

-

Solution: Verify the buffering capacity of your PBS. If the sample matrix is highly basic, increase the phosphate buffer concentration to 200 mM to lock the pH at 7.4.

-

References[3] Late-Stage Peptide Modification with Salicylaldehyde Tag Enhances Affinity for Nuclear Factor-kappa B Essential Modulator. RSC Chemical Biology. https://doi.org/10.1039/D5CB00282F[2] Reinvestigation of an O-Salicylaldehyde Ester Functional Group in Aqueous Buffer and Discovery of a Coumarin Scaffold Probe for Selective N-Terminal Cysteine Labeling. ChemBioChem. https://doi.org/10.1002/cbic.201800565[1] Salicylaldehyde Ester-Induced Chemoselective Peptide Ligations: Enabling Generation of Natural Peptidic Linkages at the Serine/Threonine Sites. Organic Letters. https://doi.org/10.1021/ol1003109

Sources

- 1. Salicylaldehyde ester-induced chemoselective peptide ligations: enabling generation of natural peptidic linkages at the serine/threonine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reinvestigation of an O-Salicylaldehyde Ester Functional Group in Aqueous Buffer and Discovery of a Coumarin Scaffold Probe for Selective N-Terminal Cysteine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late-stage peptide modification with salicylaldehyde tag enhances affinity for nuclear factor-kappa B essential modulator - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00282F [pubs.rsc.org]

Technical Support Center: Troubleshooting Isotopic Scrambling in Salicylaldehyde-13C6 Catalytic Reactions

Welcome to the Technical Support Center for isotopic labeling workflows. For researchers and drug development professionals utilizing salicylaldehyde-13C6 as a highly-functionalized arene precursor, maintaining isotopic fidelity during downstream transition-metal catalysis is critical. Isotopic scrambling—the unintended redistribution, dilution, or loss of the 13C label—can compromise metabolic tracing and quantitative mass spectrometry.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high isotopic purity during complex catalytic transformations.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why am I observing isotopic dilution in my biaryl products during Pd-catalyzed cross-coupling of salicylaldehyde-13C6?

The Causality: Isotopic dilution (the appearance of 12C in expected 13C positions) during cross-coupling is often caused by aryl scrambling between palladium complexes . When the 13C6-labeled aryl group undergoes oxidative addition to form a Pd(II)-aryl intermediate, a slow reductive elimination step allows the intermediate to undergo reversible Pd-to-Pd transmetalation. This causes the 13C6-aryl group to exchange with unlabeled aryl groups from other catalytic cycles or even with the aryl groups of the phosphine ligands (aryl-phosphine scrambling) [1].

The Solution: To prevent this, you must accelerate the reductive elimination step so that it outcompetes the intermolecular transmetalation. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). Their steric bulk forces the Pd(II) center into a geometry that dramatically lowers the activation barrier for reductive elimination, locking the 13C6 label into the final product before scrambling can occur.

Q2: I am losing the aldehyde function or seeing 12C incorporation at the formyl position during C-H functionalization. What is happening?

The Causality: This is a classic case of transition-metal-catalyzed decarbonylation . Metals like Rhodium(I) and Palladium(0) have a high affinity for carbon monoxide. During the reaction, the metal can undergo oxidative addition into the formyl C–H bond of the salicylaldehyde. This is followed by CO extrusion to form a metal-carbonyl complex. If the reaction is reversible, or if the CO exchanges with atmospheric/pooled 12CO, recarbonylation leads to isotopic scrambling or complete loss of the aldehyde group.

The Solution: Avoid direct use of the aldehyde as a directing group under high-temperature Pd/Rh conditions. Instead, utilize a traceless directing group strategy . For example, a domino oxidation/arylation/protodecarboxylation sequence can be employed. By transiently oxidizing the salicylaldehyde to salicylic acid (using Ag2CO3), the carboxylic acid directs the ortho-arylation and is subsequently removed via protodecarboxylation, entirely bypassing the decarbonylation-recarbonylation scrambling pathway [2].

Q3: How do I prevent isotopic scrambling during C-H activation steps on the 13C6-arene ring?

The Causality: Scrambling during C-H functionalization often stems from reversible Concerted Metalation-Deprotonation (CMD) . If the C-H (or C-D/C-13C) bond cleavage is reversible and faster than the subsequent functionalization step, the label can migrate or exchange with the solvent/additives. Kinetic Isotope Effect (KIE) studies show that when C-H activation is not the rate-determining step, reversible palladacycle formation leads to isotopic scrambling [3].

The Solution: Shift the rate-determining step to make the C-H cleavage irreversible. This can be achieved by lowering the reaction temperature and utilizing highly coordinating carboxylate bases (like Cesium Pivalate, CsOPiv) which stabilize the CMD transition state and drive the equilibrium forward toward the functionalized product.

Part 2: Data Presentation

Table 1: Catalytic Conditions and Their Impact on Isotopic Scrambling

| Reaction Type | Catalyst / Ligand System | Scrambling Risk | Primary Mechanism of Scrambling | Mitigation Strategy |

| Suzuki Cross-Coupling | Pd(OAc)₂ / PPh₃ | High | Pd-to-Pd Transmetalation | Switch to bulky ligands (XPhos); lower temperature to <80°C. |

| Suzuki Cross-Coupling | Pd₂(dba)₃ / XPhos | Low | N/A (Fast Reductive Elimination) | Maintain strict anaerobic conditions to prevent ligand oxidation. |

| C-H Arylation (Direct) | RhCl(PPh₃)₃ (Wilkinson's) | High | Decarbonylation / CO Extrusion | Avoid Rh(I); use Pd(II) with transient directing groups. |

| C-H Arylation (Domino) | Pd(OAc)₂ / Ag₂CO₃ | Low | N/A (Protodecarboxylation) | Ensure stoichiometric Ag₂CO₃ for complete transient oxidation. |

Part 3: Step-by-Step Methodologies

Protocol 1: Scrambling-Free Suzuki-Miyaura Coupling of Salicylaldehyde-13C6

This self-validating protocol uses steric hindrance to force rapid reductive elimination, preserving the 13C6 ring.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Salicylaldehyde-13C6 triflate (1.0 equiv), the unlabeled arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

-

Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Causality note: The biphasic system aids in the rapid transmetalation of the boronic acid, pushing the catalytic cycle forward.

-

Reaction: Seal the tube, remove it from the glovebox, and stir at 80°C for 4 hours. Do not exceed 80°C to prevent thermal aryl-phosphine exchange.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: NMR Validation of Isotopic Fidelity

To prove that no 12C has scrambled into the 13C6 ring, one must analyze the intact spin system.

-

Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃.

-

Data Acquisition: Acquire a Proton-Decoupled 13C-NMR spectrum (e.g., 125 MHz or higher).

-

Spectral Analysis:

-

Look for ¹J C-C scalar couplings . An intact 13C6 ring will display complex multiplets (doublets or doublet-of-doublets) for every aromatic carbon due to adjacent 13C atoms.

-

Validation: If isotopic scrambling or dilution has occurred, you will observe the emergence of sharp singlets embedded within the multiplets, representing isolated 13C atoms surrounded by 12C.

-

Part 4: Visualizations

Caption: Mechanistic divergence between intact cross-coupling and isotopic scrambling via Pd-to-Pd transmetalation.

Caption: Analytical workflow for validating the isotopic integrity of 13C6-labeled compounds using NMR.

References

-

Pérez-Iglesias, M., Lozano-Lavilla, O., & Casares, J. A. (2019). [Cu(C6Cl2F3)(tht)]4: An Extremely Efficient Catalyst for the Aryl Scrambling between Palladium Complexes. Organometallics.[Link]

-

Luo, J., Preciado, S., Araromi, S. O., & Larrosa, I. (2016). A Domino Oxidation/Arylation/Protodecarboxylation Reaction of Salicylaldehydes: Expanded Access to meta-Arylphenols. Chemistry - An Asian Journal.[Link]

-

Jones, W. D. (2003). Isotope Effects in C—H Bond Activation Reactions by Transition Metals. Accounts of Chemical Research.[Link]

Isotope Recovery Support Center: Salicylaldehyde-13C6 Purification

Welcome to the Technical Support Center for stable isotope recovery. Salicylaldehyde-13C6 is a critical, high-value precursor in the synthesis of labeled pharmaceuticals and NMR standards. However, its electron-rich phenolic ring and reactive aldehyde moiety make it susceptible to autoxidation, thermal degradation, and polymerization. This guide provides field-proven, mechanistically grounded troubleshooting strategies to recover and purify degraded or impure batches without compromising your isotopic yield.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My stored salicylaldehyde-13C6 has developed a white precipitate and a broad -OH stretch in the IR spectrum. What happened, and how do I rescue the batch? A: Your compound has undergone autoxidation.1[1]. In this case, your salicylaldehyde-13C6 has oxidized to 2[2]. Because the 13C6 label is expensive, you should rescue the aldehyde using a differential pKa extraction . Salicylic acid has a carboxylic pKa of ~3.0, while the phenolic -OH of salicylaldehyde has a pKa of ~8.4. By washing your ethereal solution with a mild base like 5% aqueous sodium bicarbonate (pH ~8), you selectively deprotonate the acid into the aqueous layer while leaving the aldehyde safely in the organic phase.

Q2: I synthesized salicylaldehyde-13C6 via formylation, but the crude mixture contains unreacted phenol-13C6 and dark polymeric tars. Distillation isn't separating them well. What is the most selective method? A: You need a chemical capture-and-release strategy.3[3]. When treated with NaHSO3, the aldehyde undergoes nucleophilic addition to form a highly polar, crystalline α-hydroxy sulfonate salt. Phenols and tars do not react.1[1].

Q3: Can I purify crude salicylaldehyde-13C6 using standard atmospheric distillation? A: No. 1[1] at atmospheric pressure. Heating stable isotope-labeled compounds to such high temperatures promotes thermal degradation and aldol-type self-condensation. You must use vacuum distillation.4[4].

Part 2: Degradation & Recovery Workflows

Logical mapping of salicylaldehyde-13C6 degradation pathways and purification strategies.

Step-by-step chemical workflow for the bisulfite adduct purification of salicylaldehyde.

Part 3: Quantitative Comparison of Purification Methods

| Purification Method | Target Impurities Removed | Typical 13C6 Recovery Yield | Final Purity Expected | Mechanism of Action |

| Bicarbonate Extraction | Salicylic acid-13C6 | >95% | 90-95% | Differential pKa deprotonation |

| Bisulfite Adduct Formation | Phenols, tars, non-carbonyls | 70-85% | >98% | Nucleophilic addition (reversible) |

| Vacuum Distillation | High MW polymers, trace solvents | 85-90% | >99% | Vapor pressure differential |

Part 4: Self-Validating Experimental Methodologies

Protocol 1: Bicarbonate Extraction (Removal of Salicylic Acid-13C6)

Causality: Exploits the massive pKa difference between a carboxylic acid (pKa ~3.0) and a phenol (pKa ~8.4) to selectively partition the oxidized impurity into the aqueous phase without losing the target aldehyde.

-

Dissolve the degraded salicylaldehyde-13C6 in diethyl ether (approx. 10 mL per gram of crude material).

-

Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous NaHCO3 .

-

Gently swirl the funnel and vent immediately.

-

Self-Validation Checkpoint: Immediate CO2 gas evolution (bubbling) confirms the successful neutralization and partitioning of the salicylic acid impurity.

-

-

Shake vigorously with frequent venting until no further pressure builds up.

-

Separate the layers. The aqueous layer contains the sodium salicylate-13C6 (which can be acidified with HCl to recover the labeled acid if desired).

-

Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the acid-free aldehyde.

Protocol 2: Sodium Bisulfite Adduct Formation (Removal of Phenol-13C6 and Tars)

Causality: Forms a water-soluble/precipitating α-hydroxy sulfonate exclusively with the aldehyde via nucleophilic attack. Because the reaction is reversible, the pure aldehyde can be regenerated. 1.1[1]. 2. Slowly pour the crude salicylaldehyde-13C6 into the bisulfite solution under vigorous stirring. 3. Allow the mixture to stand at room temperature for 30 minutes.

-

Self-Validation Checkpoint: A thick, white crystalline precipitate (the bisulfite addition compound) will form, confirming successful adduct generation and the absence of steric hindrance.

Protocol 3: Vacuum Distillation (Final Polish)

Causality: Lowers the boiling point via the Clausius-Clapeyron relationship to prevent thermal degradation of the expensive isotope label.

-

Transfer the pre-purified salicylaldehyde-13C6 to a micro-distillation apparatus equipped with a short-path condenser and a receiving flask submerged in an ice bath.

-

Apply a high vacuum (10–20 mmHg) and ensure the system is leak-free.

-

Gradually heat the distillation flask using a precisely controlled oil bath.

-

Discard the initial few drops (fore-run) which contain residual extraction solvents or moisture.

-

Collect the main fraction.

-

Backfill the system with inert gas (Argon or N2 ) before removing the receiving flask to prevent immediate autoxidation of the hot aldehyde.

References

- Salicylaldehyde - Grokipedia Source: Grokipedia URL

- Cas 90-02-8, Salicylaldehyde - LookChem Source: LookChem URL

- Minimizing by-product formation in salicylaldehyde synthesis - Benchchem Source: Benchchem URL

- Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration Source: ResearchGate URL

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation Using Salicylaldehyde-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the very bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of analytical methodology and, more granularly, the internal standard (IS) in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays, dictates the reliability of the data that underpins critical regulatory decisions.[1][2] This guide provides an in-depth, objective comparison of bioanalytical method validation, focusing on the unparalleled advantages of using a stable isotope-labeled internal standard (SIL-IS), such as salicylaldehyde-¹³C₆, over structural analogs.

The narrative that follows is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] We will not only detail the "how" but, more importantly, the "why" behind experimental choices, offering a self-validating framework for your bioanalytical protocols.

The Lynchpin of Accurate Quantification: The Internal Standard

An internal standard is a compound of known concentration added to every calibrator, quality control (QC) sample, and unknown study sample.[6][7][8] Its purpose is to normalize for variability that can be introduced at any stage of the analytical process, from sample extraction to the final MS detection.[6][7] Without a reliable IS, variations in sample preparation, injection volume, chromatographic performance, and ionization efficiency can lead to erroneous quantification.[9]

The ideal internal standard should be a chemical doppelgänger of the analyte, experiencing the same procedural losses and matrix effects.[10] This is where the distinction between different types of internal standards becomes critical.

Types of Internal Standards: A Critical Comparison

-

Structural Analogs: These are molecules that are structurally similar to the analyte but are not isotopically labeled.[11] While often more readily available and less expensive, their physicochemical properties are inherently different. This can lead to different chromatographic retention times, extraction recoveries, and, most critically, different responses to matrix effects.[11][12]

-

Stable Isotope-Labeled Internal Standards (SIL-ISs): These are molecules where one or more atoms have been replaced with a heavy stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium).[11][13] A ¹³C-labeled IS, like salicylaldehyde-¹³C₆, is considered the "gold standard" because its chemical and physical properties are nearly identical to the unlabeled analyte.[10][11] This near-perfect mimicry allows it to co-elute with the analyte and experience the same degree of ionization suppression or enhancement, thus providing the most accurate correction for matrix effects.[10][12] ¹³C-labeled standards are generally preferred over deuterium-labeled ones, as the latter can sometimes exhibit slight chromatographic shifts and the potential for hydrogen-deuterium exchange.[14]

The core advantage of a SIL-IS is its ability to compensate for the notorious "matrix effect." This phenomenon, caused by co-eluting components from the biological sample, can unpredictably suppress or enhance the analyte's signal in the mass spectrometer, compromising the accuracy and precision of the results.[10][15]

A Comparative Validation Study: The Decisive Advantage of a ¹³C-Labeled Internal Standard

The following tables summarize the kind of performance data that demonstrates the superiority of a SIL-IS.

Table 1: Comparison of Matrix Effects

| Internal Standard Type | Analyte Concentration | Mean Matrix Effect (%) | IS-Normalized Matrix Effect (%) |

| ¹³C-Labeled IS | Low (1.5 ng/mL) | -16.04 | 0.89 |

| High (16 ng/mL) | -29.07 | 0.89 | |

| Structural Analog IS | Low (1.5 ng/mL) | -16.04 | -0.97 |

| High (16 ng/mL) | -29.07 | -0.97 |

Data adapted from a study on tacrolimus, its ¹³C,D₂-labeled IS, and ascomycin (structural analog) IS.[16]

The data clearly shows that while both the analyte and the internal standards experienced significant ion suppression (negative matrix effect), the ¹³C-labeled IS almost perfectly compensated for this effect, bringing the normalized matrix effect to less than 1%.[16]

Table 2: Comparison of Accuracy and Precision

| Internal Standard Type | QC Level | Accuracy (%) | Precision (%CV) |

| ¹³C-Labeled IS | Low | 100.63 | 3.09 |

| High | 99.55 | <3.09 | |

| Structural Analog IS | Low | 101.71 | 3.63 |

| High | 97.35 | <3.63 |

Data adapted from a study on tacrolimus, its ¹³C,D₂-labeled IS, and ascomycin (structural analog) IS.[16]

Both internal standards provided acceptable accuracy and precision within the regulatory limits (typically ±15% for accuracy and ≤15% for precision).[17] However, the data from the SIL-IS often shows a tighter precision and accuracy closer to 100%, as demonstrated in the tacrolimus study.[12][16]

Experimental Protocol: Validation of a Hypothetical LC-MS/MS Method for "Analyte X" using Salicylaldehyde-¹³C₆

This section provides a detailed, step-by-step methodology for the validation of a bioanalytical method for a hypothetical small molecule, "Analyte X," which is structurally analogous to salicylaldehyde.

Preparation of Stock and Working Solutions

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.

-

Salicylaldehyde-¹³C₆ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve salicylaldehyde-¹³C₆ in methanol.

-

Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls. Prepare a working solution of the IS at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Controls

-

Spike blank biological matrix (e.g., human plasma) with the Analyte X working solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six to eight non-zero concentration levels.[1]

-

Prepare quality control (QC) samples in the same matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[17]

Sample Extraction (Protein Precipitation)

-

Aliquot 100 µL of calibrators, QCs, and study samples into a 96-well plate.

-

Add 25 µL of the IS working solution (50 ng/mL) to all wells except the blank.

-

Add 300 µL of cold acetonitrile to each well to precipitate proteins.

-